2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
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Overview
Description
2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Azepan-1-ylmethyl Group: This can be done through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one
- 2-(piperidin-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
- 2-(morpholin-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Uniqueness
2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds. This uniqueness might be reflected in its reactivity, stability, or biological activity.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6-naphthalen-1-ylpyridazin-3-one |
InChI |
InChI=1S/C21H23N3O/c25-21-13-12-20(19-11-7-9-17-8-3-4-10-18(17)19)22-24(21)16-23-14-5-1-2-6-15-23/h3-4,7-13H,1-2,5-6,14-16H2 |
InChI Key |
SSYSNDPVROEECT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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